Cas no 196597-27-0 ((R)-Ramelteon)

(R)-Ramelteon 化学的及び物理的性質
名前と識別子
-
- (R)-Ramelteon
- PropanaMide, N-[2-[(8R)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]-
- (R)-N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propionamide
- CHEMBL133775
- Z3288556529
- N-(2-((8R)-2,6,7,8-Tetrahydro-1H-cyclopenta(E)(1)benzofuran-8-yl)ethyl)propanamide
- E86903
- N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
- UNII-E6PEQ72LZ6
- DTXSID701144565
- (R)-N-(2-(2,6,7,8-TETRAHYDRO-1H-INDENO[5,4-B]FURAN-8-YL)ETHYL)PROPIONAMIDE
- Ramelteon, (R)-
- E6PEQ72LZ6
- N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
- SCHEMBL1566122
- N-(2-((8R)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide
- 196597-27-0
-
- インチ: InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1
- InChIKey: YLXDSYKOBKBWJQ-GFCCVEGCSA-N
- ほほえんだ: CCC(NCC[C@H]1CCC2=C1C3=C(OCC3)C=C2)=O
計算された属性
- せいみつぶんしりょう: 259.157228913g/mol
- どういたいしつりょう: 259.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 38.3Ų
(R)-Ramelteon 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R110055-100mg |
(R)-Ramelteon |
196597-27-0 | 100mg |
$ 19000.00 | 2023-09-06 | ||
TRC | R110055-1mg |
(R)-Ramelteon |
196597-27-0 | 1mg |
$207.00 | 2023-05-17 | ||
TRC | R110055-10mg |
(R)-Ramelteon |
196597-27-0 | 10mg |
$1642.00 | 2023-05-17 |
(R)-Ramelteon 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
(R)-Ramelteonに関する追加情報
Ramelteon (CAS No. 196597-27-0): A Comprehensive Overview
Ramelteon, also known as (R)-Ramelteon, is a synthetic compound with the CAS registry number 196597-27-0. It belongs to the class of melatonin receptor agonists and is primarily used in the treatment of insomnia. The compound has garnered significant attention in the scientific community due to its unique mechanism of action and its potential for improving sleep quality in patients with chronic sleep disorders. This article provides an in-depth analysis of Ramelteon, focusing on its chemical structure, pharmacological properties, clinical applications, and recent advancements in research.
The chemical structure of Ramelteon is characterized by a bicyclic framework with a substituted indole ring system. This structure plays a crucial role in its ability to selectively bind to melatonin receptors, particularly the MT₁ and MT₂ receptors, which are key players in regulating circadian rhythms and sleep-wake cycles. Recent studies have highlighted the importance of the stereochemistry of (R)-Ramelteon in determining its pharmacological activity. The (R) configuration ensures high receptor affinity and selectivity, making it more effective than other melatonin receptor agonists currently available on the market.
Pharmacologically, Ramelteon exhibits a unique profile compared to traditional hypnotics. Unlike benzodiazepines or non-benzodiazepine hypnotics, which often lead to dependence and tolerance, Ramelteon works by mimicking the action of endogenous melatonin. This mechanism minimizes the risk of side effects such as grogginess or hangover effects commonly associated with other sleep aids. Clinical trials have demonstrated that (R)-Ramelteon significantly improves sleep onset latency and sleep efficiency in patients with chronic insomnia without causing significant disruptions to sleep architecture.
The therapeutic applications of Ramelteon extend beyond insomnia treatment. Recent research has explored its potential in managing circadian rhythm disorders, such as jet lag and shift work disorder. By resetting the body's internal clock, (R)-Ramelteon offers a promising solution for individuals whose sleep patterns are disrupted due to irregular work schedules or long-distance travel. Moreover, studies have investigated the compound's role in addressing sleep disturbances associated with neurodegenerative diseases like Alzheimer's disease. The ability of Ramelteon to modulate circadian rhythms makes it a valuable tool in improving quality of life for patients with these conditions.
One of the most notable advancements in Ramelteon research is its potential for personalized medicine. Scientists are exploring biomarkers that can predict individual responsiveness to (R)-Ramelteon, enabling tailored treatment plans for insomnia patients. Additionally, ongoing clinical trials are investigating the long-term safety and efficacy of Ramelteon, particularly in elderly populations who are more susceptible to sleep disorders. These studies aim to provide comprehensive data on the compound's tolerability and effectiveness over extended periods.
In conclusion, (R)-Ramelteon (CAS No. 196597-27-0) represents a significant advancement in the field of sleep medicine. Its unique mechanism of action, coupled with its favorable safety profile, positions it as a valuable therapeutic option for patients with insomnia and related conditions. As research continues to uncover new insights into its pharmacology and clinical applications, (R)-Ramelteon is poised to play an increasingly important role in addressing sleep-related health issues worldwide.
196597-27-0 ((R)-Ramelteon) 関連製品
- 1246812-22-5(Ramelteon Metabolite M-II-d3 (Mixture of R and S at the Hydroxy Position))
- 196597-26-9(Ramelteon)
- 196597-16-7(N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide)
- 609799-22-6(Tasimelteon)
- 196597-17-8(N-(2-{1H,2H,6H,7H,8H-indeno5,4-bfuran-8-yl}ethyl)propanamide)
- 1784380-03-5(5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine)
- 354987-86-3(9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine)
- 501109-34-8((2E)-2-cyano-N-{5-(3,4-dichlorophenyl)methyl-1,3-thiazol-2-yl}-3-(furan-2-yl)prop-2-enamide)
- 1446438-90-9((2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid)
- 2172169-16-1(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)




